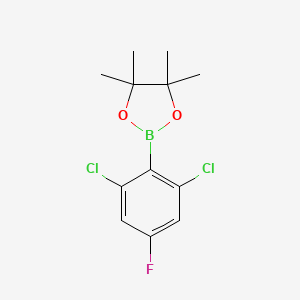
2,6-Dichloro-4-fluorophenylboronic acid pinacol ester
Übersicht
Beschreibung
Molecular Structure Analysis
The empirical formula of “2,6-Dichloro-4-fluorophenylboronic acid pinacol ester” is C13H15BF2O3 . Its molecular weight is 268.06 .Chemical Reactions Analysis
Boron reagents, including pinacol boronic esters, are widely used in Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical form of “2,6-Dichloro-4-fluorophenylboronic acid pinacol ester” is solid . The susceptibility to hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring . The pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation of Pinacol Boronic Esters
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
Pinacol boronic esters, such as “2,6-Dichloro-4-fluorophenylboronic acid pinacol ester”, are valuable building blocks in organic synthesis . Protodeboronation, the removal of boron from these esters, is a crucial step in many synthetic processes .
Methods of Application
The protodeboronation of pinacol boronic esters is achieved using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Results or Outcomes
The protodeboronation was used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
Specific Scientific Field
This application is in the field of Transition Metal Catalyzed Carbon–Carbon Bond Forming Reactions .
Summary of the Application
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Boronic esters like “2,6-Dichloro-4-fluorophenylboronic acid pinacol ester” are used as organoboron reagents in this process .
Methods of Application
In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Results or Outcomes
The SM coupling reaction has been successful in conjoining chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Positron Emission Tomography (PET)
Specific Scientific Field
This application is in the field of Medical Imaging .
Summary of the Application
Imaging techniques, such as positron emission tomography (PET), represent great progress in the clinical development of drugs and diagnostics . Boronic esters like “2,6-Dichloro-4-fluorophenylboronic acid pinacol ester” can be used in the synthesis of appropriately labeled compounds for PET imaging .
Methods of Application
The specific methods of application for this compound in PET imaging are not detailed in the available sources. However, typically, the compound would be incorporated into a molecule of interest, which is then injected into the patient for imaging .
Results or Outcomes
The use of boronic esters in PET imaging can improve the efficiency and timeliness of the synthesis of labeled compounds, potentially enhancing the quality and utility of the imaging .
Organic Synthesis
Specific Scientific Field
This application is in the field of Organic Synthesis .
Summary of the Application
“2,6-Dichloro-4-fluorophenylboronic acid pinacol ester” can be used as a reagent in various organic synthesis reactions . It can be used to introduce the 2,6-dichloro-4-fluorophenyl group into a molecule .
Methods of Application
The specific methods of application for this compound in organic synthesis are not detailed in the available sources. However, typically, the compound would be used in a reaction with a suitable partner molecule under appropriate conditions to form a new compound .
Results or Outcomes
The use of this boronic ester in organic synthesis can enable the formation of complex molecules with the 2,6-dichloro-4-fluorophenyl group .
Synthesis of Fluorinated Compounds
Summary of the Application
“2,6-Dichloro-4-fluorophenylboronic acid pinacol ester” can be used in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science .
Methods of Application
The specific methods of application for this compound in the synthesis of fluorinated compounds are not detailed in the available sources. However, typically, the compound would be used in a reaction with a suitable partner molecule under appropriate conditions to form a new fluorinated compound .
Results or Outcomes
The use of this boronic ester in the synthesis of fluorinated compounds can enable the formation of complex molecules with unique properties due to the presence of fluorine .
Synthesis of Biologically Active Compounds
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
“2,6-Dichloro-4-fluorophenylboronic acid pinacol ester” can be used in the synthesis of biologically active compounds . These compounds can be used in the development of new drugs and therapies .
Methods of Application
The specific methods of application for this compound in the synthesis of biologically active compounds are not detailed in the available sources. However, typically, the compound would be used in a reaction with a suitable partner molecule under appropriate conditions to form a new biologically active compound .
Results or Outcomes
The use of this boronic ester in the synthesis of biologically active compounds can contribute to the discovery and development of new drugs and therapies .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,6-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)10-8(14)5-7(16)6-9(10)15/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOYXDKAGVVLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147645 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2,6-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-fluorophenylboronic acid pinacol ester | |
CAS RN |
2121514-25-6 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2,6-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(2,6-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-fluorophenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



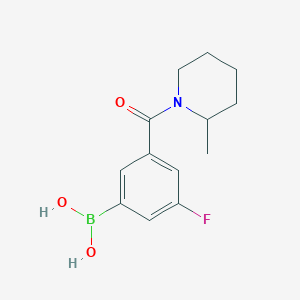
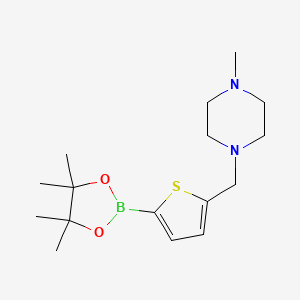
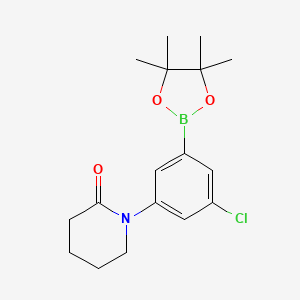
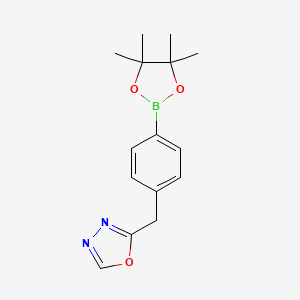
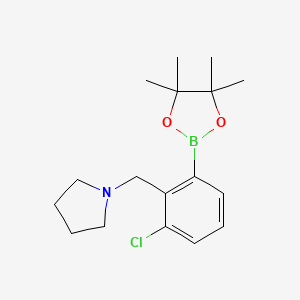
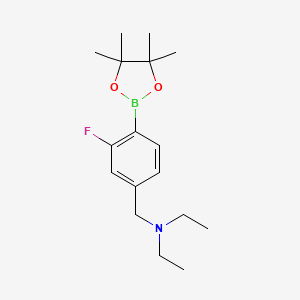
![tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3049539.png)
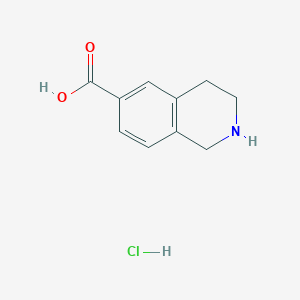
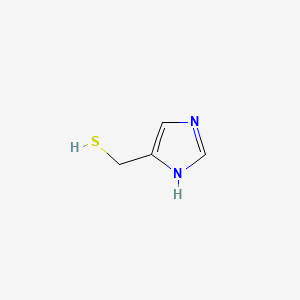
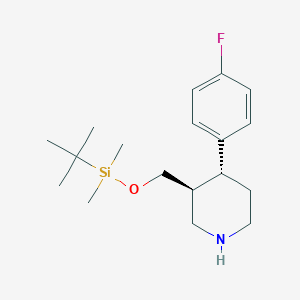
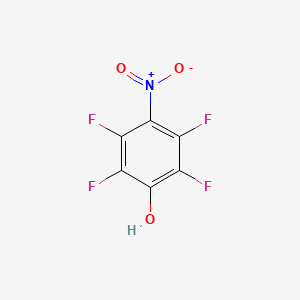
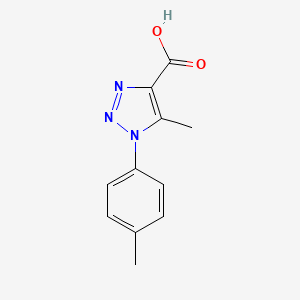
![3-[(4-Methoxyphenyl)amino]propanamide](/img/structure/B3049550.png)
![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B3049551.png)